

physicochemical properties of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Cat. No.: B1362663

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **5-Chloro-2-(chloromethyl)-1,3-benzoxazole**

This guide provides a comprehensive overview of the essential physicochemical properties of **5-Chloro-2-(chloromethyl)-1,3-benzoxazole**, a heterocyclic compound of interest in pharmaceutical research and development. Understanding these core characteristics is fundamental for researchers, scientists, and drug development professionals to predict a compound's behavior, guide formulation strategies, and anticipate its pharmacokinetic profile. This document synthesizes key data with field-proven methodologies for its empirical determination.

Chemical Identity and Structure

5-Chloro-2-(chloromethyl)-1,3-benzoxazole belongs to the benzoxazole class of heterocyclic compounds. The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.^{[1][2]} The presence of a chloro substituent on the benzene ring and a reactive chloromethyl group at the 2-position makes this molecule a versatile intermediate for further chemical synthesis.^[1]

Identifier	Value	Source
IUPAC Name	5-chloro-2-(chloromethyl)-1,3-benzoxazole	[3]
CAS Number	63842-22-8	[3] [4] [5]
Molecular Formula	C ₈ H ₅ Cl ₂ NO	[3] [4]
Molecular Weight	202.04 g/mol	[3] [4]
Canonical SMILES	C1=CC2=C(C=C1Cl)N=C(O2)CCl	[3]
InChIKey	SMGVJNOYBXYDFB-UHFFFAOYSA-N	[3]

Core Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that some of this data is sourced from chemical suppliers and databases, and may not have been determined through rigorous, peer-reviewed experimentation.

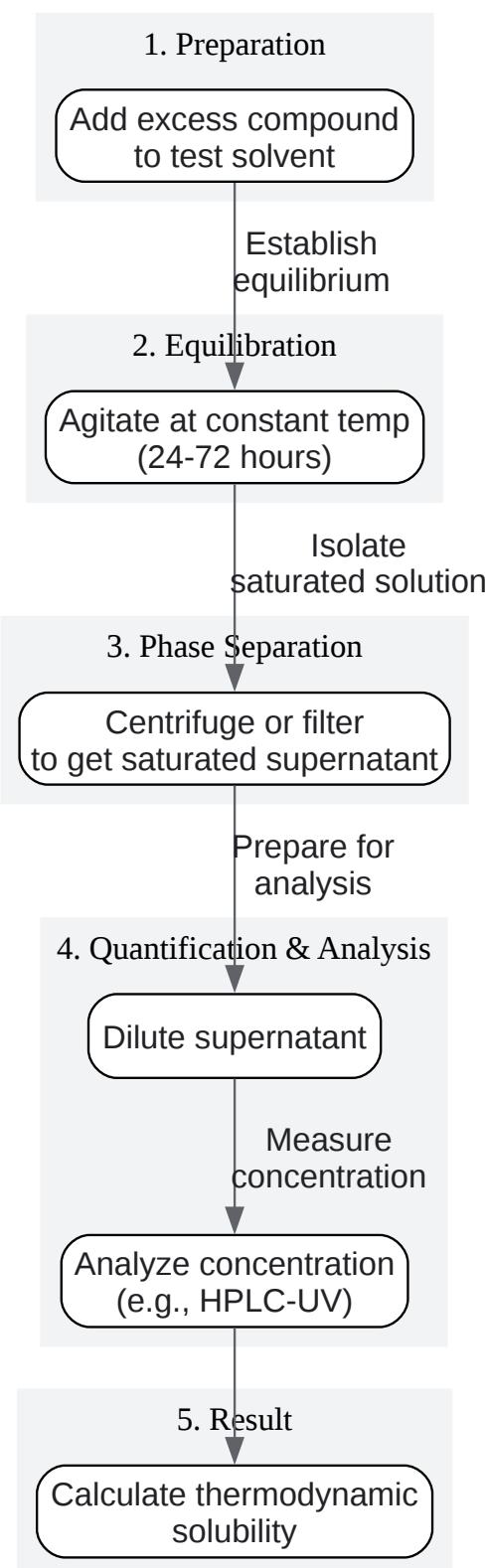
Property	Value	Notes
Molecular Weight	202.04 g/mol	Computed
Calculated LogP	2.8	A measure of lipophilicity [3]
Boiling Point	No data available	
Melting Point	No data available	
Storage	Inert atmosphere, 2-8°C	Recommended by supplier [5]

Solubility Analysis

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. [\[6\]](#) Poor solubility can present significant challenges during formulation and clinical development.[\[7\]](#) Solubility is typically assessed using two main approaches: thermodynamic and kinetic solubility.

- Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. The "shake-flask" method is the gold-standard for its determination due to its reliability for even poorly soluble compounds.[7][8]
- Kinetic Solubility: Measures the concentration of a compound at the moment it precipitates from a solution, often starting from a high-concentration DMSO stock.[6] This high-throughput method is useful for early-stage discovery to rank compounds, but it can overestimate the true solubility by forming supersaturated solutions or metastable solid forms.[6]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)


This protocol outlines the universally accepted shake-flask method for determining equilibrium solubility.[8]

Causality: The core principle is to allow a solid compound to reach equilibrium with a solvent over an extended period, ensuring the resulting solution is truly saturated with the most stable polymorph. This provides the most accurate and relevant solubility value for biopharmaceutical assessment.

Methodology:

- Preparation: Add an excess amount of **5-Chloro-2-(chloromethyl)-1,3-benzoxazole** to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.
- Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[7]
- Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.22 µm PVDF filter). Care must be taken to avoid sample loss or temperature changes during this step.
- Quantification: Accurately dilute the saturated supernatant with a suitable solvent.

- Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]
- Calculation: Calculate the original solubility in the test solvent, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility Determination.

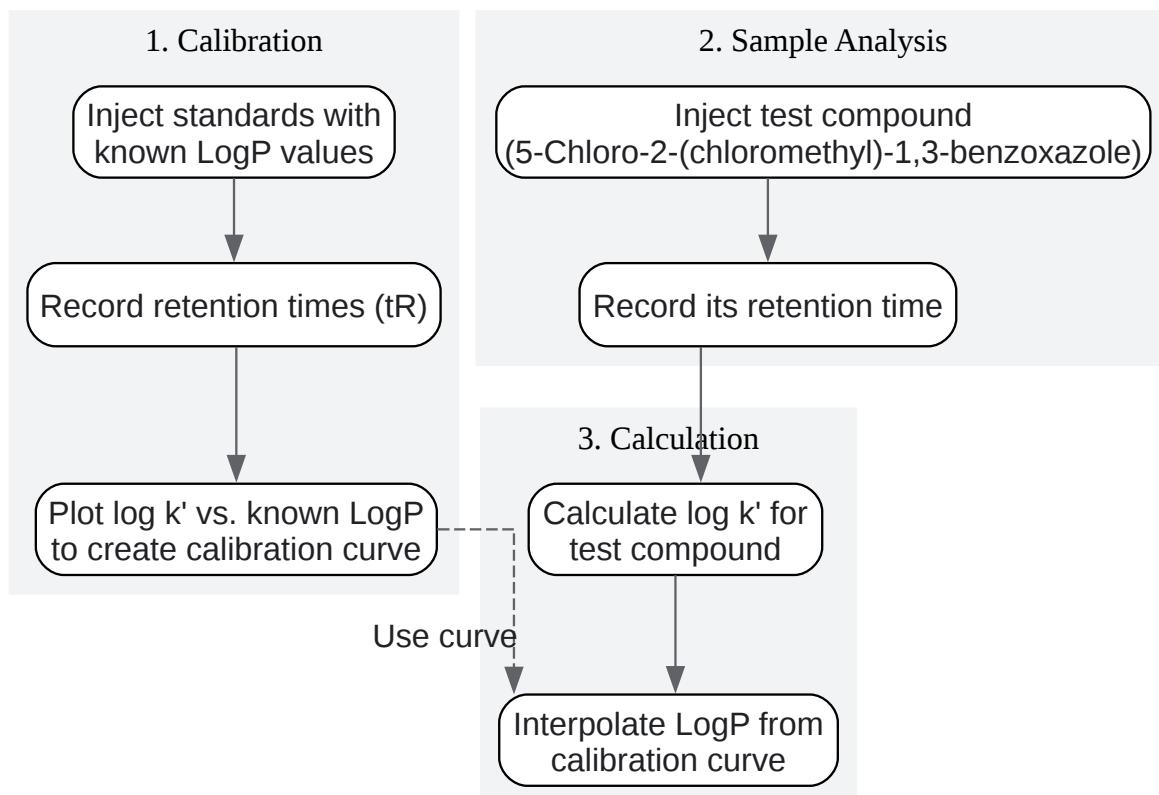
Lipophilicity Analysis (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter in drug design.[11] It describes a compound's distribution between an immiscible organic (typically octan-1-ol) and aqueous phase, providing a measure of its affinity for lipid-like environments.[12] LogP influences membrane permeability, plasma protein binding, solubility, and metabolism, making it a key component of predictive models like Lipinski's Rule of 5.[11]

- Shake-Flask Method: The traditional method, which, while accurate, is labor-intensive and requires a significant amount of pure compound.[12][13]
- HPLC Method: A faster, automated alternative that correlates a compound's retention time on a reverse-phase HPLC column with known LogP values of standard compounds.[13][14] This method requires very small amounts of material and is less sensitive to impurities.[14]

Protocol: LogP Determination by Reverse-Phase HPLC

This protocol describes an efficient method for estimating LogP values.


Causality: The retention time (t_R) of a compound on a C18 reverse-phase column is directly proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be accurately interpolated from its retention time.

Methodology:

- **System Preparation:** Use a reverse-phase HPLC system with a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
- **Calibration:** Prepare a set of standard compounds with well-documented LogP values that span a relevant range (e.g., LogP 0 to 5). Inject each standard individually and record its retention time.
- **Calibration Curve:** Plot the logarithm of the capacity factor ($\log k'$) for each standard against its known LogP value. The capacity factor is calculated as $k' = (t_R - t_0) / t_0$, where t_R is the

retention time of the standard and t_0 is the column dead time. A linear regression of this plot yields the calibration curve.

- Sample Analysis: Dissolve **5-Chloro-2-(chloromethyl)-1,3-benzoxazole** in the mobile phase and inject it into the HPLC system under the identical conditions used for the standards. Record its retention time.
- LogP Calculation: Calculate the log k' for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC-Based LogP Determination.

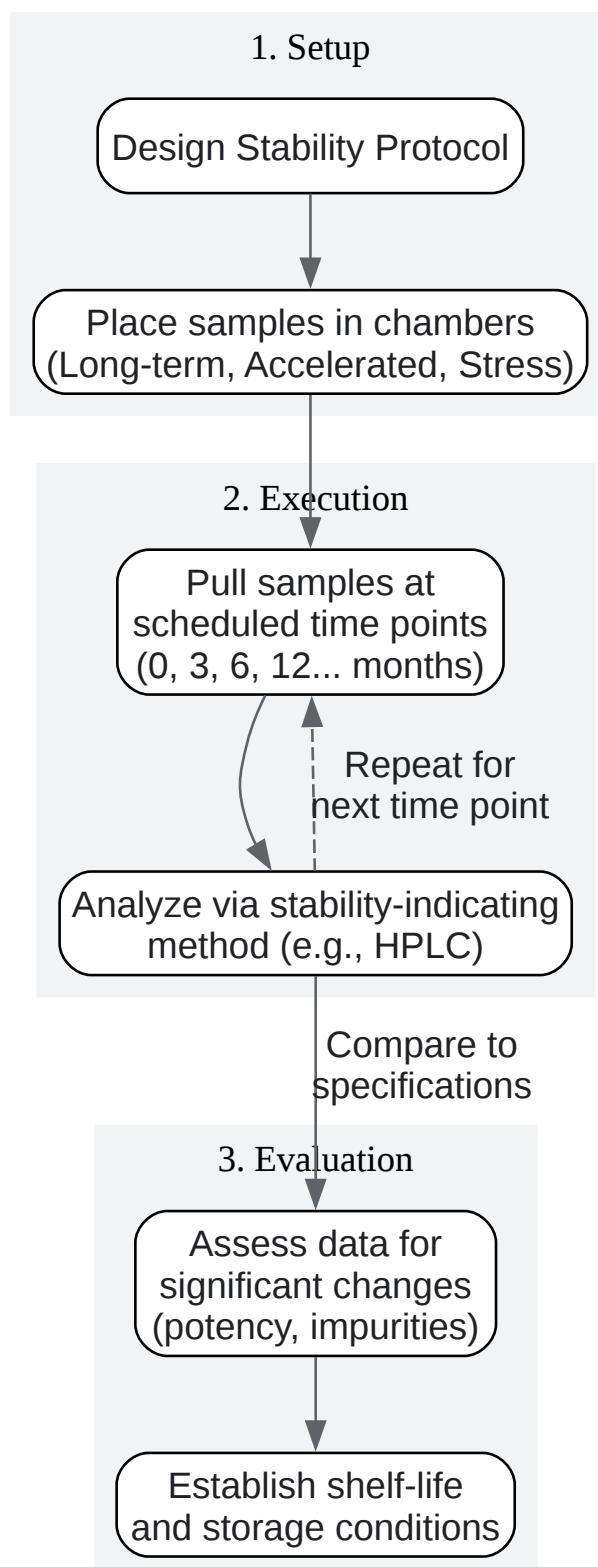
Chemical Stability Assessment

Evaluating the chemical stability of a drug candidate is a regulatory requirement and is essential for determining its shelf-life and appropriate storage conditions.[15][16] Stability studies are designed to detect how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[16]

According to International Council for Harmonisation (ICH) guidelines, stability testing typically includes:

- Long-Term Testing: Storage under recommended conditions (e.g., 25°C/60% RH) for the duration of the proposed shelf-life.[16][17]
- Accelerated Testing: Storage under elevated stress conditions (e.g., 40°C/75% RH) to speed up potential chemical degradation and predict long-term stability.[16][17]
- Stress Testing: Exposure to harsh conditions (e.g., high heat, hydrolysis across a range of pH values, oxidation, photolysis) to identify potential degradation products and establish the intrinsic stability of the molecule.[16][18]

Protocol: General Stability Study


This protocol provides a framework for assessing the stability of a new chemical entity.

Causality: By exposing the compound to controlled environmental conditions over time, one can identify and quantify the formation of degradation products. This data is crucial for establishing a re-test period or shelf-life, ensuring the compound remains within its quality specifications.

Methodology:

- **Protocol Design:** Establish a formal stability protocol detailing the batches to be tested, storage conditions (long-term, accelerated, and stress), container closure systems, testing frequency (e.g., 0, 3, 6, 9, 12 months), and the analytical tests to be performed.[17]
- **Sample Storage:** Place aliquots of **5-Chloro-2-(chloromethyl)-1,3-benzoxazole** in validated stability chambers set to the specified conditions.
- **Time-Point Testing:** At each scheduled time point, pull samples from the chambers.

- Analytical Testing: Analyze the samples using a validated, stability-indicating analytical method (typically HPLC). This method must be able to separate, detect, and quantify the intact compound and any degradation products.[17]
- Data Evaluation: Assess the data for any significant changes. A "significant change" is defined as a failure to meet the established quality specifications, such as a drop in potency or the appearance of impurities above a certain threshold.[18]
- Shelf-Life Determination: Analyze trends in the data to establish a re-test period or shelf life for the compound under the defined storage conditions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. jocpr.com [jocpr.com]
- 3. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 63842-22-8|5-Chloro-2-(chloromethyl)benzo[d]oxazole|BLD Pharm [bldpharm.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. lifechemicals.com [lifechemicals.com]
- 10. solubility experimental methods.pptx [slideshare.net]
- 11. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 12. acdlabs.com [acdlabs.com]
- 13. longdom.org [longdom.org]
- 14. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 15. pharmtech.com [pharmtech.com]
- 16. database.ich.org [database.ich.org]
- 17. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 18. ema.europa.eu [ema.europa.eu]
- To cite this document: BenchChem. [physicochemical properties of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1362663#physicochemical-properties-of-5-chloro-2-chloromethyl-1-3-benzoxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com